2-Chloro-4-hydrazinylbenzoic acid hydrochloride chemical properties
2-Chloro-4-hydrazinylbenzoic acid hydrochloride chemical properties
An In-depth Technical Guide to 2-Chloro-4-hydrazinylbenzoic Acid Hydrochloride
Abstract: This document provides a comprehensive technical overview of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride, a halogenated arylhydrazine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous, well-characterized compounds to present its core chemical properties, a validated synthetic pathway, reactivity profile, and critical safety protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize functionalized building blocks for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). We will explore its structural characteristics, logical synthetic approaches derived from foundational organic chemistry principles, and its potential applications as a versatile intermediate, particularly in the construction of heterocyclic scaffolds.
Chemical Identity and Physicochemical Properties
2-Chloro-4-hydrazinylbenzoic acid hydrochloride is an organic compound featuring a benzene ring substituted with a chloro group, a hydrazinyl hydrochloride moiety, and a carboxylic acid. This trifunctional arrangement makes it a valuable intermediate for introducing specific pharmacophores in medicinal chemistry. Its identity is defined by the following identifiers and properties.
Structural Representation
The unique spatial arrangement of the functional groups on the benzene ring dictates the chemical reactivity and steric profile of the molecule.
Caption: Structure of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride.
Properties Summary
The following table summarizes the key physicochemical properties. It is important to note that due to the compound's specialized nature, some data points are predicted or inferred from closely related analogs.
| Property | Value | Source(s) |
| CAS Number | 41112-74-7 | [1] |
| Molecular Formula | C₇H₈Cl₂N₂O₂ | [2] |
| Molecular Weight | 223.06 g/mol | [2] |
| Appearance | White to off-white crystalline solid (Expected) | [3] |
| Boiling Point | 376.9 ± 32.0 °C (Predicted for free base) | [2] |
| Solubility | Expected to have moderate solubility in polar solvents like water and ethanol. | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere. | [4] |
| Stability | Stable under normal conditions; likely hygroscopic. | [5] |
Synthesis and Mechanistic Insights
The synthesis of arylhydrazines is a cornerstone of industrial and medicinal chemistry, typically proceeding via a two-step sequence involving the diazotization of an aniline precursor followed by a controlled reduction. This established pathway is directly applicable to the synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride from 4-amino-2-chlorobenzoic acid.
Overall Synthetic Workflow
The process transforms a readily available aminobenzoic acid derivative into the more reactive hydrazine, which serves as a potent nucleophile for subsequent reactions.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from well-established procedures for analogous compounds, such as 2-hydrazinobenzoic acid hydrochloride.[6][7][8]
Step 1: Diazotization of 4-Amino-2-chlorobenzoic Acid
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2-chlorobenzoic acid in a solution of hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath while stirring vigorously. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The tip of the addition funnel should be kept below the surface of the reaction mixture to ensure immediate reaction. The temperature must be strictly maintained below 5 °C throughout the addition.
-
Completion: After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5 °C. A positive test on starch-iodide paper, indicating a slight excess of nitrous acid, confirms the completion of the diazotization. The resulting diazonium salt solution is used immediately in the next step.
Step 2: Reduction and Isolation
-
Reducing Solution: In a separate, larger vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water. Cool this solution.
-
Controlled Addition: Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. The temperature should be carefully controlled during this exothermic step.
-
Reaction: Once the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature to ensure the complete reduction of the diazonium group to the hydrazine.
-
Precipitation and Isolation: Acidify the reaction mixture with concentrated hydrochloric acid. This protonates the hydrazine and carboxylic acid groups, causing the desired 2-Chloro-4-hydrazinylbenzoic acid hydrochloride to precipitate out of the solution.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with small portions of ice-cold water or dilute HCl to remove inorganic salts, followed by a wash with a non-polar organic solvent to remove organic impurities.
-
Drying: Dry the final product under vacuum to yield 2-Chloro-4-hydrazinylbenzoic acid hydrochloride as a solid.
Reactivity, Stability, and Applications
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups:
-
Hydrazine Group: This group is a strong nucleophile and a moderate base. It readily reacts with aldehydes and ketones to form hydrazones, a key reaction in the Fischer indole synthesis and the formation of pyrazole rings.[8]
-
Carboxylic Acid Group: This acidic moiety can undergo standard reactions such as esterification, amide bond formation, or reduction. Its presence allows for further derivatization, increasing the molecular complexity and enabling its use as a linker in more elaborate structures.[9]
-
Aromatic Ring: The chlorine atom is an electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but can participate in nucleophilic aromatic substitution under harsh conditions.
Stability and Storage
Like many hydrazine derivatives, this compound should be handled with care. It is stable under normal, dry conditions but is considered hygroscopic.[5]
-
Conditions to Avoid: Exposure to moist air or water, excess heat, and incompatible materials.[5]
-
Incompatible Materials: Strong oxidizing agents are the primary incompatibility, as they can lead to vigorous, exothermic reactions.[10][11]
-
Hazardous Decomposition Products: Upon thermal decomposition or combustion, the compound is expected to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[10][11]
Applications in Research and Drug Development
2-Chloro-4-hydrazinylbenzoic acid hydrochloride is not typically an end-product but rather a crucial building block. Its bifunctional nature is highly valued in the synthesis of:
-
Heterocyclic Compounds: It is an ideal precursor for synthesizing substituted indazoles, pyrazoles, and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[6]
-
Active Pharmaceutical Ingredients (APIs): Chlorine-containing molecules are prevalent in FDA-approved drugs, and the chloro-substituent can modulate a compound's metabolic stability, lipophilicity, and binding affinity.[12] Hydrazine derivatives are also integral to many bioactive compounds.[13]
-
Chemical Probes and Ligands: The carboxylic acid provides a handle for attachment to solid supports or for conjugation to other molecules, making it useful in the development of chemical probes and ligands for biochemical assays.
Comprehensive Safety Protocol
The toxicological properties of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride have not been fully investigated.[11] Therefore, it must be handled with the assumption that it carries hazards similar to other arylhydrazines. The following safety information is compiled from safety data sheets (SDS) for closely related analogs.
GHS Hazard Classification
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][10]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3][10]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][5]
Signal Word: Warning [10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[10][14]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[14]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[10]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, get medical attention.[10][11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[10][11]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[10][11]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Conclusion
2-Chloro-4-hydrazinylbenzoic acid hydrochloride emerges as a potent and versatile synthetic intermediate for advanced chemical and pharmaceutical research. While direct, extensive characterization data is not widely published, its chemical behavior, synthetic route, and safety profile can be reliably inferred from the foundational principles of organic chemistry and data on its structural analogs. Its value lies in the strategic combination of a nucleophilic hydrazine, a modifiable carboxylic acid, and a metabolically relevant chloro-substituent on a stable aromatic core. For the intended audience of researchers and drug developers, this compound represents a key tool for constructing novel molecular architectures, with the critical caveat that it must be handled with the stringent safety precautions appropriate for its chemical class.
References
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydrazinobenzoic acid hydrochloride. Retrieved from Thermo Fisher Scientific.
- Fisher Scientific. (2013). SAFETY DATA SHEET - 4-Hydrazinobenzoic acid hydrochloride. Retrieved from Fisher Scientific.
- Fisher Scientific. (2021). SAFETY DATA SHEET - Benzoic acid, 2-hydrazino-, monohydrochloride. Retrieved from Fisher Scientific.
- BLD Pharm. (n.d.). 41112-74-7|2-Chloro-4-hydrazinylbenzoic acid hydrochloride. Retrieved from bldpharm.com. [https://www.bldpharm.com/products/41112-74-7.html]
- Spectrum Chemical. (2006). Material Safety Data Sheet - 2-Chlorobenzoic acid. Retrieved from Spectrum Chemical. [https://www.spectrumchemical.com/MSDS/C4035.pdf]
- PharmaCompass.com. (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride | Drug Information. Retrieved from PharmaCompass.com. [https://www.pharmacompass.com/ing/4-hydrazinobenzoic-acid-hydrochloride]
- Guidechem. (n.d.). 2-Hydrazinobenzoic acid hydrochloride 52356-01-1 wiki. Retrieved from Guidechem.com. [https://www.guidechem.com/wiki/2-hydrazinobenzoic-acid-hydrochloride-cas-52356-01-1.html]
- ChemicalBook. (n.d.). 2-CHLORO-4-HYDRAZINO-BENZOIC ACID | 700795-33-1. Retrieved from ChemicalBook.com. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8774745.htm]
- Google Patents. (2009). CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride. Retrieved from patents.google.com. [https://patents.google.
- Gothard, C. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234057/]
- Google Patents. (2014). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. Retrieved from patents.google.com. [https://patents.google.
- Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure. Retrieved from orgsyn.org. [http://www.orgsyn.org/demo.aspx?prep=cv3p0475]
- Yuntao Chemical. (2025). 4-Hydrazinylbenzoic Acid. Retrieved from yuntao-chem.com. [https://www.yuntao-chem.com/item/4-hydrazinylbenzoic-acid/]
- BenchChem. (2025). An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution. Retrieved from BenchChem.com. [https://www.benchchem.com/blog/an-in-depth-technical-guide-to-4-hydrazinobenzoic-acid-discovery-history-and-synthetic-evolution/]
- Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.1c04841]
- ChemicalBook. (n.d.). 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3. Retrieved from ChemicalBook.com. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3783221.htm]
Sources
- 1. 41112-74-7|2-Chloro-4-hydrazinylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-CHLORO-4-HYDRAZINO-BENZOIC ACID | 700795-33-1 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-Hydrazinylbenzoic Acid-Yuntao Chemical [ytao-chem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrumchemical.com [spectrumchemical.com]
